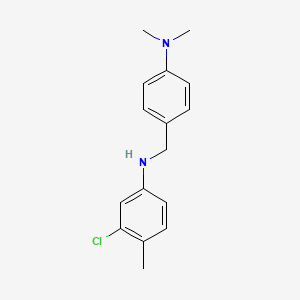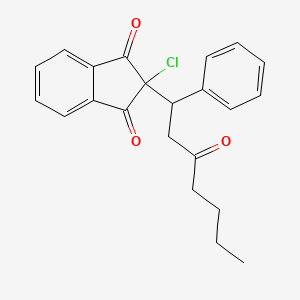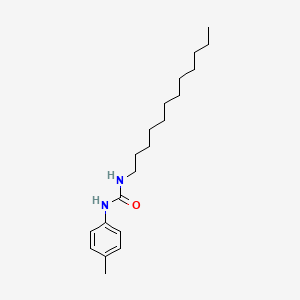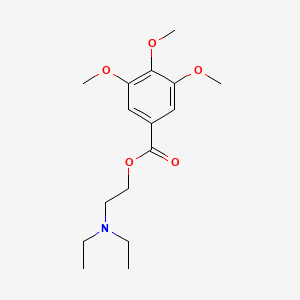
Methyl-alpha-D-galactopyranoside hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-alpha-D-galactopyranoside hydrate is a chemical compound with the molecular formula C7H16O7. It is a derivative of galactose, a type of sugar, and is often used in biochemical research. This compound is known for its ability to inhibit certain enzymes, making it valuable in various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
Methyl-alpha-D-galactopyranoside hydrate can be synthesized through the methylation of alpha-D-galactopyranoside. The reaction typically involves the use of methanol and an acid catalyst to facilitate the methylation process. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale methylation processes. These processes are optimized for efficiency and yield, often using advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions.
化学反応の分析
Types of Reactions
Methyl-alpha-D-galactopyranoside hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of aldehydes or ketones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product but often include controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used.
科学的研究の応用
Methyl-alpha-D-galactopyranoside hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: It serves as an inhibitor of certain enzymes, making it useful in studies of enzyme kinetics and metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and as a tool in drug discovery.
Industry: It is employed in the production of various biochemical products and as a component in certain industrial processes.
作用機序
The mechanism of action of methyl-alpha-D-galactopyranoside hydrate involves its interaction with specific enzymes. It acts as an inhibitor by binding to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. This interaction can affect various molecular targets and pathways, depending on the enzyme involved.
類似化合物との比較
Methyl-alpha-D-galactopyranoside hydrate can be compared with other similar compounds, such as:
Methyl-alpha-D-glucopyranoside: Similar in structure but derived from glucose instead of galactose.
Methyl-beta-D-galactopyranoside: Differing in the configuration of the glycosidic bond.
Methyl-alpha-D-mannopyranoside: Derived from mannose, another type of sugar.
These compounds share similar properties but differ in their specific interactions and applications, highlighting the uniqueness of this compound in its specific inhibitory effects and research applications.
特性
IUPAC Name |
2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6.H2O/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;/h3-11H,2H2,1H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDRIBVAVJNJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propanedioic acid, 1,3-bis[2-[[(4-methylphenyl)amino]thioxomethyl]hydrazide]](/img/structure/B11955939.png)
![N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11955941.png)









